![molecular formula C9H13NOS B5851712 4-(3-thienylmethyl)morpholine](/img/structure/B5851712.png)
4-(3-thienylmethyl)morpholine
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Overview
Description
“4-(3-thienylmethyl)morpholine” is a morpholine derivative . Morpholine is an organic chemical compound having the chemical formula O(C H 2 CH 2) 2 NH . This heterocycle features both amine and ether functional groups . It is a colorless liquid with a weak, ammonia- or fish-like odor .
Synthesis Analysis
Morpholines are synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The morpholine molecule is known to exist as a chair form with the N–H bond arranged in axial and equatorial conformations . Theoretical calculations revealed that the structures containing equatorial-chair and axial-chair conformations were the most stable conformers in the gas phase .Chemical Reactions Analysis
Morpholine-containing compounds have long been recognized for their diverse biological and therapeutic effects . They are synthesized in high yields starting from easily available reactants through a two-step process involving a Mannich reaction followed by Michael addition reaction under mild conditions .Scientific Research Applications
Organic Semiconductors and Electronics
Thiophene derivatives play a crucial role in organic electronics. Their unique electronic properties make them ideal candidates for organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). Researchers have synthesized thiophene-based materials to enhance charge transport and improve device performance .
Medicinal Chemistry and Drug Development
Thiophene-containing molecules exhibit diverse pharmacological properties. Some examples include:
- Antihypertensive and Anti-Atherosclerotic Effects : Some thiophene-based drugs show promise in managing hypertension and atherosclerosis .
Corrosion Inhibitors
Thiophene derivatives find applications in industrial chemistry as corrosion inhibitors. Their ability to protect metals from corrosion makes them valuable in various sectors, including materials science and engineering .
Biological Applications
Thiophene-based compounds have been explored for their potential as drug candidates. For instance:
- Articaine : Used as a voltage-gated sodium channel blocker and dental anesthetic in Europe, it contains a 2,3,4-trisubstituted thiophene .
Materials Science and Beyond
Beyond electronics and pharmaceuticals, thiophene derivatives contribute to materials science, including:
Mechanism of Action
Target of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Therefore, it’s plausible that 3-(N-morpholinylmethyl)thiophene may interact with a range of biological targets.
Biochemical Pathways
Thiophene derivatives are known to be involved in a variety of biological effects, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
A study on a similar compound suggests good gi absorption, no bbb permeability, and druglikeness behavior .
Result of Action
As a thiophene derivative, it may share some of the known effects of these compounds, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Action Environment
A study on a similar compound suggests that fluorescence quenching, a property that can be influenced by environmental factors, may play a role in its action .
Safety and Hazards
properties
IUPAC Name |
4-(thiophen-3-ylmethyl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c1-6-12-8-9(1)7-10-2-4-11-5-3-10/h1,6,8H,2-5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOIUIXIIDQSUDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(N-morpholinylmethyl)thiophene |
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